molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Katalognummer B2791088
CAS-Nummer: 858679-51-3
Molekulargewicht: 217.272
InChI-Schlüssel: JXEONDIXVBORTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is not available in the sources retrieved.


Molecular Structure Analysis

The molecular structure of “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is likely to be complex due to the presence of the pyrrolidine ring and the benzoxazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzoxazole group is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Unfortunately, specific details about the molecular structure of this compound are not available in the sources retrieved.

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Discovery

Summary:

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (referred to as “the compound” hereafter) has shown promise as a scaffold for designing novel drugs. Medicinal chemists explore its potential as a lead compound for developing therapeutic agents.

Methods of Application:

Researchers synthesize derivatives of the compound by modifying its chemical structure. These modifications include substitutions on the benzoxazole ring, the pyrrolidine moiety, or both. Computational modeling and structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties.

Results and Outcomes:

Several derivatives have demonstrated activity against specific disease targets. For instance:

  • Antitumor Agents : The compound’s pyrrolidine-2-one scaffold recurs in antitumor agents . Researchers have synthesized derivatives with enhanced cytotoxicity against cancer cells.
  • Neurological Disorders : The compound’s interaction with neurotransmitter systems has implications for neurological disorders. For example, it may modulate dopamine and norepinephrine uptake .
  • Depression Treatment : Kappa opioid receptor (KOP) antagonists and delta opioid receptor (DOP) agonists, structurally related to the compound, show antidepressant-like effects in animal models .

Zukünftige Richtungen

The future directions for research on “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in pyrrolidine-containing compounds in drug discovery, this compound could potentially be a candidate for further investigation .

Eigenschaften

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEONDIXVBORTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole (300 mg, 1.21 mmol) in a mixed solvent of EtOAc-MeOH (1:1, 70 mL) was added 10% Pd—C (40 mg), the flask was purged with argon, then the argon was replaced with H2, the reaction mixture was stirred under H2 atmosphere for 30 min. After filtration through Celite, washed with ethyl acetate. The solvents were evaporated to provide 263 mg (100%) of 5-amino-2-[(pyrrolidin-1-yl)methyl]benzoxazole as a yellow solid.
Name
5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
70 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.